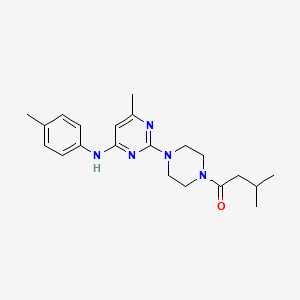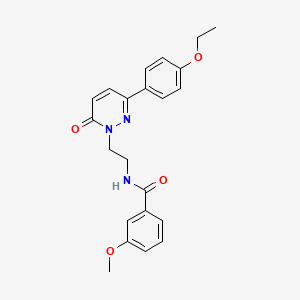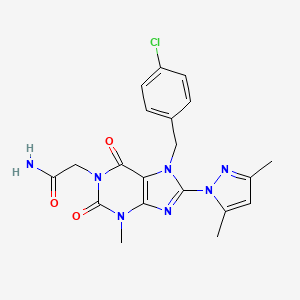![molecular formula C17H17N3O2S B2532442 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide CAS No. 1021045-62-4](/img/structure/B2532442.png)
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves a cascade reaction of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular formula of DMTP is C19H15N3OS. The structure of similar compounds has been established by spectral data and a single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds include [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids . The structures of newly synthesized compounds were established by spectral data and a single-crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The yield of a similar compound was 65%, with a melting point of 236–238 °C (DMF/AcOH) .Applications De Recherche Scientifique
Radiolabelled Angiotensin II Antagonist
[11C]L-159,884, a derivative of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide, is a radiolabelled, nonpeptide angiotensin II antagonist. It's used for imaging angiotensin II, AT1 receptors, providing insights into cardiovascular diseases and potentially aiding in the development of treatments for hypertension and heart failure. The synthesis involves C-11 methylation and purification through semi-preparative reverse-phase HPLC (Hamill et al., 1996).
Anti-inflammatory Research
Compounds derived from this compound structure have been studied for their anti-inflammatory properties. These compounds, after structural modification, showed significant potential in reducing inflammation, with some compounds performing at par or even better than comparative preparations, making them potential candidates for new anti-inflammatory drugs (Chaban, 2019).
Anticancer Research
Structural modifications of the core heterocycle of this compound derivatives have shown promise in anticancer research. These compounds exhibited cytotoxic activity against various tumor cell lines, indicating the compound's scaffold as a potential avenue for the design of new anticancer agents (Chaban et al., 2012).
5-HT3 Receptor Antagonist Research
Studies on 4-amino-5-chloro-2-ethoxybenzamides, including derivatives of this compound, have led to the discovery of potent serotonin-3 (5-HT3) receptor antagonists. These findings have implications for developing treatments for conditions influenced by 5-HT3 receptors, such as irritable bowel syndrome and chemotherapy-induced nausea and vomiting (Harada et al., 1995).
Mécanisme D'action
Target of Action
Compounds with a similar thiazolo[4,5-b]pyridine structure have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres .
Mode of Action
Thiazolo[4,5-b]pyridines, in general, have been reported to possess a broad spectrum of pharmacological activities . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, antiinflammatory, antifungal, and antitumor activities . This suggests that these compounds may affect a variety of biochemical pathways related to these biological activities.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Orientations Futures
The future directions for “N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide” and similar compounds could involve further exploration of their biological activities. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . These compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Therefore, these compounds might be developed into novel anti-fibrotic drugs .
Propriétés
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-4-22-13-8-6-5-7-12(13)16(21)20-17-19-15-14(23-17)10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRICYNWGHONCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid](/img/structure/B2532365.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2532366.png)

![1,3,7-Trimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2532369.png)


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2532372.png)
![9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2532373.png)
![3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2532377.png)


![(E)-13-methyl-17-(2-methylhydrazono)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2532382.png)